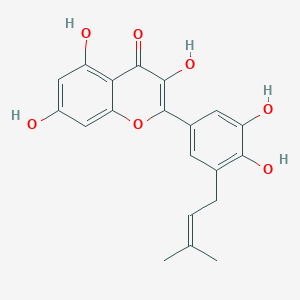

Uralenol

Übersicht

Beschreibung

Uralenol ist eine natürliche Flavonoidverbindung, die aus der Süßholzwurzel gewonnen wird, insbesondere aus Arten wie Glycyrrhiza uralensis, Glycyrrhiza inflata und Glycyrrhiza glabra . Es ist bekannt für seine starken antioxidativen Eigenschaften und seine Fähigkeit, freie Radikale abzufangen . This compound wurde hinsichtlich seiner potenziellen therapeutischen Anwendungen untersucht, einschließlich seiner Rolle als Protein-Tyrosinphosphatase-1B-Inhibitor, der bei der Regulation der Insulinsignalisierung eine wichtige Rolle spielt .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound kann durch verschiedene chemische Reaktionen synthetisiert werden, die die Modifikation seiner Vorläuferverbindungen beinhalten. Eine gängige Methode beinhaltet die Verwendung der Dichtefunktionaltheorie, um die Reaktivität von this compound und seinen Derivaten vorherzusagen . Die Herstellung von this compound beinhaltet häufig die Extraktion aus Süßholzwurzel, gefolgt von Reinigungsprozessen, um die Verbindung zu isolieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Extraktion aus Süßholzwurzel unter Verwendung von Lösungsmitteln wie Ethanol oder Methanol. Der Extrakt wird dann chromatographischen Verfahren unterzogen, um this compound zu reinigen. Der Prozess kann auch die Verwendung fortschrittlicher Techniken wie der Hochleistungsflüssigkeitschromatographie umfassen, um die Reinheit und Qualität der Verbindung zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Uralenol can be synthesized through various chemical reactions involving the modification of its precursor compounds. One common method involves the use of density functional theory to predict the reactivity of this compound and its derivatives . The preparation of this compound often involves the extraction from licorice root followed by purification processes to isolate the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from licorice root using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to purify this compound. The process may also involve the use of advanced techniques like high-performance liquid chromatography to ensure the purity and quality of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Uralenol unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Die Reduktion von this compound kann zur Bildung verschiedener hydroxylierter Derivate führen.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Hydroxylgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und molekularer Sauerstoff.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, darunter Halogenide und Amine.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind hydroxylierte Derivate und Semichinonradikale, die zu den antioxidativen Eigenschaften der Verbindung beitragen .

Wissenschaftliche Forschungsanwendungen

Uralenol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: This compound wird bei der Entwicklung von natürlichen Antioxidansprodukten und -supplementen eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkungen in erster Linie durch seine antioxidative Aktivität. Die Verbindung fängt freie Radikale ab, indem sie Wasserstoffatome von ihren Hydroxylgruppen abgibt und stabilere Semichinonradikale bildet . Dieser Mechanismus hilft, oxidativen Stress zu reduzieren und Zellschäden zu verhindern. This compound hemmt auch Protein-Tyrosinphosphatase-1B, die eine Rolle bei der Dephosphorylierung des Insulinrezeptors spielt und so die Insulinsignalisierung verstärkt .

Wirkmechanismus

Uralenol exerts its effects primarily through its antioxidant activity. The compound scavenges free radicals by donating hydrogen atoms from its hydroxyl groups, forming more stable semiquinone radicals . This mechanism helps in reducing oxidative stress and preventing cellular damage. This compound also inhibits protein tyrosine phosphatase 1B, which plays a role in the dephosphorylation of the insulin receptor, thereby enhancing insulin signaling .

Vergleich Mit ähnlichen Verbindungen

Uralenol wird häufig mit anderen Flavonoiden verglichen, die aus Süßholzwurzel gewonnen werden, wie Neothis compound, Isoliquiritigenin und Liquiritigen .

Neothis compound: Ähnlich wie this compound ist Neothis compound ein starkes Antioxidans, wurde aber als besserer Abfänger von Hydroxyl- und Hydroperoxylradikalen gefunden.

Isoliquiritigenin: Diese Verbindung fängt freie Radikale sowohl durch Wasserstoffatomübertragung als auch durch Radikaladduktbildungsmechanismen ab.

Liquiritigen: Es fängt hauptsächlich freie Radikale durch den Wasserstoffatomübertragungsmechanismus ab.

Die Einzigartigkeit von this compound liegt in seinen spezifischen Reaktivitätszentren und seiner doppelten Rolle als Antioxidans und Protein-Tyrosinphosphatase-1B-Inhibitor .

Eigenschaften

IUPAC Name |

2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-9(2)3-4-10-5-11(6-14(23)17(10)24)20-19(26)18(25)16-13(22)7-12(21)8-15(16)27-20/h3,5-8,21-24,26H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMWVGHYSNATOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160946 | |

| Record name | Uralenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Uralenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

139163-15-8 | |

| Record name | Uralenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139163-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uralenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139163158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uralenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uralenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170.5 - 172.5 °C | |

| Record name | Uralenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

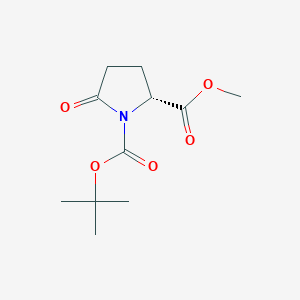

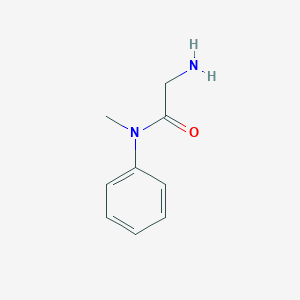

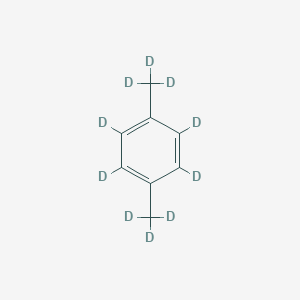

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

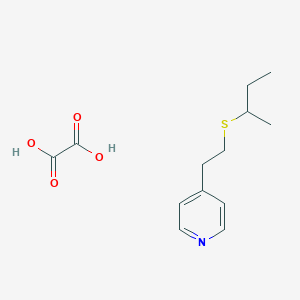

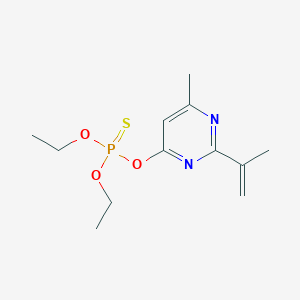

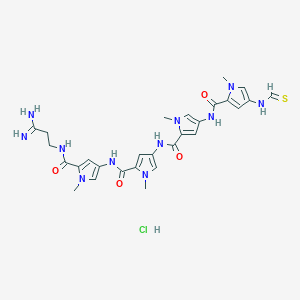

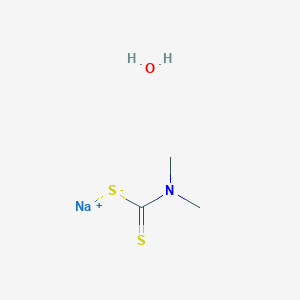

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B166506.png)